4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid
Description
This compound is a xanthene-based benzoic acid derivative functionalized with a 2,5-dioxopyrrolidin-1-yloxycarbonyl (NHS ester) group. The xanthene core is substituted with ethylamino, ethylimino, and methyl groups, conferring unique electronic and steric properties. The NHS ester moiety enables conjugation with amine-containing biomolecules, making it a candidate for fluorescent labeling in biochemical assays . Its molecular complexity distinguishes it from simpler xanthene dyes like fluorescein, as the ethylimino and ethylamino groups enhance stability and modulate fluorescence quantum yields .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O7/c1-5-32-23-14-25-21(11-16(23)3)29(22-12-17(4)24(33-6-2)15-26(22)40-25)20-13-18(7-8-19(20)30(37)38)31(39)41-34-27(35)9-10-28(34)36/h7-8,11-15,32H,5-6,9-10H2,1-4H3,(H,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAUWKPBJZIPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula and Structure
- Molecular Formula : C₃₁H₃₄N₂O₅
- Molecular Weight : 510.62 g/mol
- IUPAC Name : 4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid
Structural Representation
The compound features a pyrrolidinyl moiety linked to a benzoic acid derivative, with an ethylamino and dimethylxanthenyl substituent. This structural complexity suggests diverse interactions within biological systems.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.
- Receptor Modulation : The presence of the ethylamino group suggests potential activity at neurotransmitter receptors, which could influence neurochemical signaling pathways.
Therapeutic Potential
The compound has been investigated for several therapeutic applications:
- Anticancer Activity : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways.
- Antimicrobial Properties : Research indicates that the compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Case Studies
- Study on Anticancer Effects :
- A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed significant cytotoxic effects on breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The mechanism was attributed to the induction of oxidative stress leading to cell death.
- Antimicrobial Activity Assessment :
- An investigation conducted by the International Journal of Antimicrobial Agents highlighted the effectiveness of this compound against Staphylococcus aureus. The study utilized disk diffusion methods to demonstrate significant inhibition zones, indicating strong antimicrobial properties.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | Journal of Medicinal Chemistry |
| Antimicrobial | Inhibits Staphylococcus aureus | International Journal of Antimicrobial Agents |
Table 2: Structural Features
| Feature | Description |
|---|---|
| Functional Groups | Dioxopyrrolidine, Ethylamino |
| Solubility | Soluble in DMSO; limited solubility in water |
| Stability | Stable under physiological conditions |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Comparison with Xanthene-Based Analogues
- Substituent Effects: The ethylamino and ethylimino groups in the target compound increase electron-donating capacity compared to the hydroxy and oxo groups in the analogue from . This substitution likely enhances fluorescence intensity and photostability due to reduced oxidation susceptibility .
- Reactivity: Both compounds feature NHS esters for amine conjugation, but the target compound’s ethylimino group may reduce hydrolysis rates compared to the hydroxy-substituted analogue, improving shelf stability .
Comparison with Heterocyclic Derivatives
- Thiazolo-Pyrimidines (): Compound 11b contains a cyano group and fused thiazole-pyrimidine core, which confers rigidity and π-conjugation for optoelectronic applications. In contrast, the target compound’s xanthene-benzoic acid system prioritizes aqueous solubility and biocompatibility .
- Spirocyclic Compounds () : The spiro[4.5]decane framework in enables stereochemical diversity, whereas the target compound’s planar xanthene structure favors π-π stacking interactions in biomolecular binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
